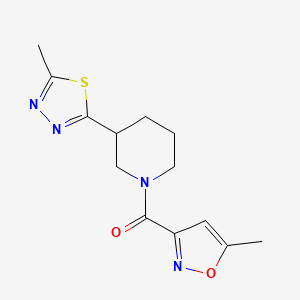
(5-甲基异恶唑-3-基)(3-(5-甲基-1,3,4-噻二唑-2-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究人员以该化合物为起始原料合成了1,3,4-噻二唑的衍生物 。这些衍生物的抗菌活性经测试,包括针对细菌(大肠杆菌和粘质沙雷氏菌)和真菌(白色念珠菌)。一些合成的化合物表现出显著的抗菌作用。
- 相同的衍生物也对其抗真菌潜力进行了评估。 该化合物的结构可能有助于其对抗真菌病原体的功效 。
- 1,3,4-噻二唑,包括那些衍生自该化合物的噻二唑,因其多样的生物学性质而引起关注。这些性质包括驱虫、抗节肢动物和杀真菌活性。 药物化学家正在探索它们在药物开发中的潜力 。
- 涉及 1,3,4-噻二唑的支架组合策略已导致具有潜在治疗应用的新型化合物。 例如,含 N-(苯并咪唑-5-基)-1,3,4-噻二唑-2-胺支架的化合物被设计并测试了其对 IL-6/JAK/STAT3 途径的抑制作用 。
- 1,3,4-噻二唑已证明对各种病原体具有广泛的活性。 研究人员继续探索其作为有效抗菌和抗真菌剂的潜力 。
- 该化合物的反应性允许合成各种含氮、氧、硫和硒的化合物。 研究人员已将其用于与酰腙卤化物、硫氰酸钾、硫代半脒和二硫化碳的反应 。
抗菌活性
抗真菌特性
药物化学
白介素-6 (IL-6) 途径抑制
广谱活性
化学反应性和合成
作用机制
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with their targets to exert their effects . The interaction of the compound with its targets leads to changes that result in its antimicrobial activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interfere with various biochemical pathways to exert their antimicrobial effects .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can exert potent antimicrobial effects .
生物活性
The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a thiadiazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound features a thiadiazole ring and a piperidine moiety , which contribute to its unique biological profile. The presence of the isoxazole group enhances its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C13H16N4OS |
| IUPAC Name | (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone |
| Solubility | Soluble in DMSO |
The primary target of this compound is the Neurokinin Receptor , which is involved in various physiological processes including pain perception and inflammation. The compound binds to the receptor, inhibiting its activity and thereby modulating neurogenic inflammation.
Pharmacokinetics
The pharmacokinetic profile indicates good absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
In a study assessing the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like itraconazole .
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties. Various studies have reported that these compounds can inhibit the growth of cancer cell lines such as HCT116 and MCF-7 with IC50 values ranging from 0.74 to 10 μg/mL . The mechanism often involves disruption of DNA replication in cancer cells.
4. Case Studies
Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer activity of thiadiazole derivatives against multiple cancer cell lines. The compound exhibited notable cytotoxic effects with IC50 values indicating strong growth inhibition .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, several derivatives were tested against strains like E. coli and S. aureus. The results showed promising antibacterial activity with MIC values significantly lower than those of conventional treatments .
5. Conclusion
The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone demonstrates considerable potential across various biological activities including antimicrobial and anticancer effects. Its unique structural features facilitate interactions with critical biological targets, paving the way for future research and development in medicinal chemistry.
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-8-6-11(16-19-8)13(18)17-5-3-4-10(7-17)12-15-14-9(2)20-12/h6,10H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMMRRDLFMAZMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














